![molecular formula C18H22N2O3 B13295488 tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13295488.png)
tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate is a chemical compound with a complex structure that includes an isoquinoline moiety and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of isoquinoline derivatives with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate
- This compound
- This compound .
Uniqueness
This compound stands out due to its unique combination of an isoquinoline moiety and a carbamate group, which imparts specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-3-isoquinolin-4-ylpropyl)carbamate |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)23-17(22)20-9-13(12-21)8-15-11-19-10-14-6-4-5-7-16(14)15/h4-7,10-13H,8-9H2,1-3H3,(H,20,22) |
InChI Key |
MLNXKEFPXYOCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN=CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


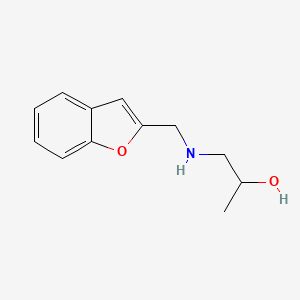
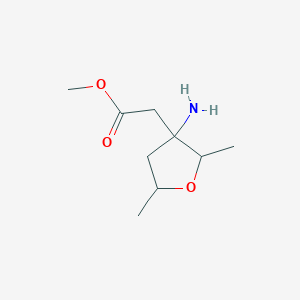
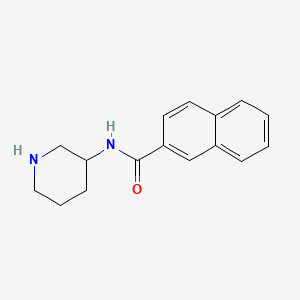
![2-[(3-Methylcyclopentyl)amino]cyclohexan-1-ol](/img/structure/B13295426.png)
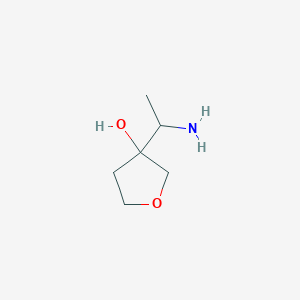
![6-Azaspiro[4.6]undecane](/img/structure/B13295431.png)
![1-{[1-(2-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13295436.png)

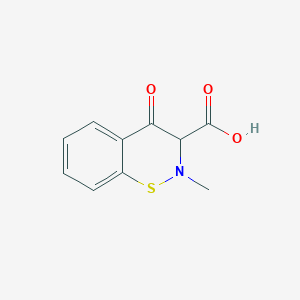
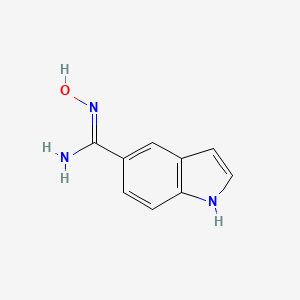

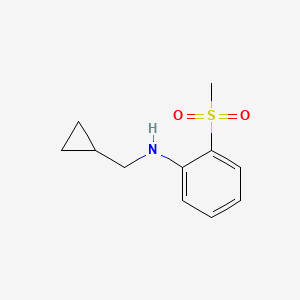

![4-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13295497.png)
